(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid

Catalog No.
S13334243
CAS No.
1198791-67-1
M.F
C22H21NO4
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

1198791-67-1

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhex-5-ynoic acid

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C22H21NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19H,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m1/s1

InChI Key

GWYURQKTNFEQEO-JOCHJYFZSA-N

Canonical SMILES

CC(CCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@@](CCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid, also known by its CAS number 288617-78-7, is a complex organic compound characterized by its unique structural features. This compound belongs to the class of amino acids and derivatives, specifically a fluorene-derived amino acid. Its molecular formula is C24H27NO4C_{24}H_{27}NO_{4}, and it has a molecular weight of approximately 393.48 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its protective properties for amino groups.

The reactivity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid can be attributed to the presence of functional groups such as the carbonyl and amine. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides, making it useful in peptide synthesis.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under basic or acidic conditions, releasing the free amino acid.
  • Esterification: The carboxylic acid can react with alcohols to form esters, a common reaction in organic synthesis.

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid typically involves several steps:

  • Formation of the Fmoc Group: The initial step involves attaching the fluorenylmethoxycarbonyl group to an amino acid backbone.
  • Alkyne Introduction: The alkyne functional group is introduced through a coupling reaction, often employing Sonogashira coupling techniques.
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products.

Biological Activity(R)-2-(Fluorenylmethoxycarbonylamino)-2-methylhex-5-enonic acidFmoc group, alkynePeptide synthesisAntimicrobial(S)-2-(Fluorenylmethoxycarbonylamino)-2-methylhex-5-enonic acidFmoc group, stereoisomerPeptide synthesisVaries by stereochemistry(R)-N-Fmoc-GlycineFmoc group, glycine backbonePeptide synthesisGeneral amino acid activityFmoc-LysineFmoc group, lysine backbonePeptide synthesisBroad biological roles

This comparison highlights the unique aspects of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid while situating it within a broader context of related compounds used in biochemical research and pharmaceutical development.

Interaction studies involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid often focus on its binding affinity with various biological targets:

  • Enzyme Binding: Studies may evaluate how this compound interacts with specific enzymes such as cytochrome P450 isoforms, which are crucial for drug metabolism.
  • Protein Interactions: Investigations into how this compound affects protein folding or stability can provide insights into its biological relevance.

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid, including:

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enonic acid - A stereoisomer that may exhibit different biological activities.
  • (R)-N-Fmoc-Glycine - A simpler derivative used widely in peptide synthesis.
  • Fmoc-Lysine - Another derivative that contains a lysine backbone, often used in similar applications.

Comparison Table

Compound NameStructural Features

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

363.14705815 g/mol

Monoisotopic Mass

363.14705815 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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